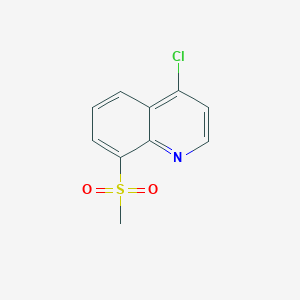

4-Chloro-8-(methylsulfonyl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

114935-95-4 |

|---|---|

Molekularformel |

C10H8ClNO2S |

Molekulargewicht |

241.69 g/mol |

IUPAC-Name |

4-chloro-8-methylsulfonylquinoline |

InChI |

InChI=1S/C10H8ClNO2S/c1-15(13,14)9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 |

InChI-Schlüssel |

JZNUYJAIJIXLJX-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl |

Kanonische SMILES |

CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation of 4 Chloro 8 Methylsulfonyl Quinoline

Nucleophilic Aromatic Substitution (SNAr) at the 4-Chloro Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom within the quinoline ring system. Furthermore, the 8-methylsulfonyl group, a strong deactivating group, further depletes the electron density of the aromatic system, thereby activating the C-4 position for nucleophilic attack. This activation makes the chloro group a facile leaving group in the presence of suitable nucleophiles.

The reaction of 4-chloroquinolines with nitrogen-based nucleophiles is a well-established method for the synthesis of various 4-aminoquinoline (B48711) derivatives. researchgate.net While direct studies on 4-chloro-8-(methylsulfonyl)quinoline are not extensively documented, its reactivity can be inferred from analogous compounds. For instance, the related compound 4-chloro-8-methylquinolin-2(1H)-one readily reacts with nucleophiles like hydrazine (B178648) and sodium azide (B81097). researchgate.netmdpi.com The reaction with hydrazine typically yields the corresponding 4-hydrazinoquinoline, while sodium azide provides the 4-azido derivative. researchgate.net The resulting azide can subsequently be reduced to the primary amine. researchgate.net

The general reaction pathway involves the attack of the nitrogen nucleophile at the C-4 carbon, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. Given the strong electron-withdrawing effect of the 8-methylsulfonyl group, it is expected that this compound would exhibit high reactivity towards a variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and hydrazine, under relatively mild conditions. Studies on other nitro-substituted chloroquinolines have also demonstrated facile substitution with amines. researchgate.netnih.gov

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles on Analogous 4-Chloroquinolines

| Nucleophile | Analogous Substrate | Product Type | Reference |

| Hydrazine | 4-Chloro-8-methylquinolin-2(1H)-one | 4-Hydrazino-8-methylquinolin-2(1H)-one | researchgate.net |

| Sodium Azide | 4-Chloro-8-methylquinolin-2(1H)-one | 4-Azido-8-methylquinolin-2(1H)-one | researchgate.net |

| Amines | 4-Chloro-3-nitroquinolines | 4-Amino-3-nitroquinolines | researchgate.net |

4-Chloroquinolines can undergo substitution reactions with oxygen-based nucleophiles such as alkoxides and hydroxides to yield the corresponding ethers and quinolones, respectively. For instance, the reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with the sodium salt of 4(3H)-pyrimidone results in the formation of an ether linkage via nucleophilic substitution. nih.gov Kinetic studies on the reaction of various methylsulfonyl-substituted heteroaromatic compounds, including quinolines, with methoxide (B1231860) ions have shown that these reactions proceed readily. rsc.org The methylsulfonyl group is known to be highly activating, making the corresponding chloro-compounds very susceptible to displacement by alkoxides. rsc.org Therefore, this compound is expected to react efficiently with sodium methoxide or other alkoxides to produce 4-alkoxy-8-(methylsulfonyl)quinolines. Hydrolysis with hydroxide (B78521) ions would similarly lead to the formation of 8-(methylsulfonyl)quinolin-4(1H)-one.

The chloro group at the 4-position can also be displaced by sulfur-based nucleophiles. Reactions of 4-chloroquinolines with thiols or sodium hydrosulfide (B80085) are used to prepare 4-thioquinolines and their derivatives. researchgate.net For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes thiation when reacted with thiourea. researchgate.netmdpi.com This suggests that this compound would likely react with various thiols (thiophenols, alkyl thiols) in the presence of a base to yield the corresponding 4-thioether derivatives. researchgate.net The high reactivity is again attributed to the electron-deficient nature of the quinoline ring, further enhanced by the 8-sulfonyl group.

Table 2: Expected Products from SNAr Reactions of this compound

| Nucleophile Type | Example Nucleophile | Expected Product |

| Nitrogen-based | Aniline | 4-Anilino-8-(methylsulfonyl)quinoline |

| Oxygen-based | Sodium Methoxide | 4-Methoxy-8-(methylsulfonyl)quinoline |

| Sulfur-based | Thiophenol | 4-(Phenylthio)-8-(methylsulfonyl)quinoline |

The C-Cl bond at the 4-position of the quinoline nucleus serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While less reactive than their bromo or iodo counterparts, chloroarenes, particularly on electron-deficient rings, are viable substrates for these transformations.

Common cross-coupling reactions applicable to chloroquinolines include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, leading to 4-aryl or 4-vinylquinolines. mdpi.com

Sonogashira Coupling: Coupling with terminal alkynes to synthesize 4-alkynylquinolines, a reaction often facilitated by a copper(I) co-catalyst. researchgate.net

Heck Coupling: Reaction with alkenes to introduce a vinyl substituent at the 4-position.

Buchwald-Hartwig Amination: A palladium-catalyzed alternative to classical SNAr for forming C-N bonds with a wide range of amines.

Carbonylative Couplings: The introduction of carbon monoxide in the presence of a nucleophile (e.g., alcohol or amine) can lead to the formation of esters or amides at the 4-position. mdpi.com

Given the precedent for successful palladium-catalyzed couplings on various chloroquinoline systems, it is highly probable that this compound can be functionalized using these modern synthetic methods. organic-chemistry.orgnih.gov

Reactions Involving the 8-Methylsulfonyl Group

The methylsulfonyl group is generally considered a stable and robust functional group. However, under specific conditions, it can participate in chemical transformations.

The methylsulfonyl group at the C-8 position can itself act as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires more forcing conditions than the displacement of a halogen. A kinetic study demonstrated that methylsulfonyl groups on quinoline and other N-heterocycles are highly reactive towards displacement by methoxide ions. rsc.org In direct comparisons, methylsulfonyl compounds were found to be 40 to 100 times more reactive than the corresponding chloro compounds under similar conditions. rsc.org This indicates that in this compound, selective substitution could be challenging, but under carefully controlled conditions, the 8-methylsulfonyl group could potentially be replaced by strong nucleophiles. This reactivity is attributed to the powerful electron-withdrawing nature of the sulfonyl group, which stabilizes the Meisenheimer intermediate formed upon nucleophilic attack at C-8.

Participation in Non-covalent Interactions

The molecular structure of quinoline derivatives, including this compound, allows for a variety of non-covalent interactions that are significant in their crystal lattice structures and biological activities. These interactions include C—H⋯O and C—H⋯N hydrogen bonds, as well as C—H⋯π and π–π stacking interactions, which contribute to the stability of their crystalline forms. nih.gov For instance, in the crystal structure of 1-benzyl-sulfonyl-1,2,3,4-tetrahydro-quinoline, molecules are linked by weak C—H⋯O hydrogen bonds. nih.gov The analysis of Hirshfeld surfaces is a tool used to investigate these intermolecular interactions within crystals. nih.govrsc.org Such non-covalent interactions are crucial, as they can influence the conformation and binding of the molecule to biological targets. A hydrogen bond between the quinoline nitrogen and the hinge amide of V1357, for example, is vital for ligand binding in certain biological contexts. acs.org

Electrophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. researchgate.net Electrophilic attack typically occurs on the more activated benzene ring rather than the pyridine (B92270) ring. researchgate.netnih.gov In quinoline, electrophilic substitution preferentially takes place at the 5- and 8-positions. youtube.compharmaguideline.comquora.com

The presence of the 4-chloro and 8-methylsulfonyl groups on the quinoline core of this compound further influences its reactivity. Both the chlorine atom and the methylsulfonyl group are electron-withdrawing, which further deactivates the ring towards electrophilic attack. The methylsulfonyl group at position 8 would sterically and electronically hinder substitution at that position, while also directing incoming electrophiles. Given that the 5- and 8-positions are the most susceptible to electrophilic attack in the unsubstituted quinoline, the presence of the methylsulfonyl group at C8 would likely direct substitution to the C5 and possibly the C7 positions. However, overcoming the deactivating effects of both substituents would necessitate harsh reaction conditions.

Reductive Transformations of the Quinoline Ring System

The quinoline ring system can undergo reduction, typically through catalytic hydrogenation, which converts it to 1,2,3,4-tetrahydroquinoline. pharmaguideline.com The conditions of the reduction determine the extent and nature of the transformation. For instance, resting cells of Pseudomonas putida have been shown to transform 2-chloroquinoline (B121035) into 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline. nih.gov In the case of this compound, the presence of the electron-withdrawing methylsulfonyl group would influence the electron density of the ring system, potentially affecting the conditions required for reduction. The pyridine part of the quinoline ring is generally more susceptible to reduction than the benzene part.

Chemo- and Regioselective Functionalization of this compound

The structure of this compound presents distinct sites for selective chemical modifications.

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This reactivity allows for the displacement of the chloride by a variety of nucleophiles, such as amines, to introduce diverse functionalities at this position. nih.govmdpi.comresearchgate.net The C4 position is known to be more reactive than the C2 position in such substitutions. stackexchange.comiust.ac.ir This regioselectivity is a key feature in the synthesis of many biologically active quinoline derivatives. nih.govmdpi.com

Functionalization at Other Positions: While the C4 position is the primary site for SNAr, other positions on the quinoline ring can also be functionalized. For example, C-H activation strategies, often employing transition metal catalysis, have been developed for the regioselective functionalization of quinolines at various positions, including C2 and C8. mdpi.comnih.govmdpi.com The synthesis of 2-sulfonylquinolines has been achieved via the deoxygenative C2-sulfonylation of quinoline N-oxides. mdpi.com Additionally, electrophilic cyclization of N-(2-alkynyl)anilines can produce 3-substituted quinolines. nih.gov

The following table summarizes the key reactive sites and types of transformations for this compound:

| Reactive Site | Type of Reaction | Potential Products |

| C4-Position | Nucleophilic Aromatic Substitution (SNAr) | 4-amino-, 4-alkoxy-, 4-thio- substituted quinolines |

| Quinoline Core | Electrophilic Aromatic Substitution | 5- or 7-substituted derivatives (under harsh conditions) |

| Pyridine Ring | Reduction / Catalytic Hydrogenation | 1,2,3,4-Tetrahydroquinoline derivatives |

| C-H Bonds | Transition-Metal Catalyzed C-H Activation | Functionalization at various positions (e.g., C2, C5, C7) |

Spectroscopic and Structural Characterization of 4 Chloro 8 Methylsulfonyl Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 4-Chloro-8-(methylsulfonyl)quinoline is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring system and the methylsulfonyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and methylsulfonyl substituents, as well as the nitrogen atom in the quinoline ring.

Based on data for analogous substituted quinolines, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The proton at position 2 (H-2) is anticipated to be the most deshielded due to its proximity to the nitrogen atom, appearing at a chemical shift of around δ 8.7-8.9 ppm. The proton at position 3 (H-3) would likely appear as a doublet coupled to H-2. The protons on the carbocyclic ring (H-5, H-6, and H-7) will exhibit chemical shifts influenced by the electron-withdrawing sulfonyl group at C-8 and the chloro group at C-4. The methyl protons of the sulfonyl group are expected to appear as a sharp singlet in the upfield region, typically around δ 3.2-3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.7 - 8.9 | d | ~4.5 |

| H-3 | 7.6 - 7.8 | d | ~4.5 |

| H-5 | 8.1 - 8.3 | d | ~7.5 |

| H-6 | 7.8 - 8.0 | t | ~7.8 |

| H-7 | 8.3 - 8.5 | d | ~8.0 |

| -SO₂CH₃ | 3.2 - 3.5 | s | - |

Note: The predicted values are based on the analysis of related quinoline derivatives and may vary from experimental data.

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents.

The carbon atoms of the quinoline ring are expected to resonate in the aromatic region, between δ 120 and 160 ppm. The carbon atom attached to the chlorine (C-4) and the carbon bearing the methylsulfonyl group (C-8) will be significantly influenced by these substituents. The quaternary carbons, such as C-4, C-8, C-8a, and C-4a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbon of the sulfonyl group is expected to have a chemical shift in the range of δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-3 | ~123 |

| C-4 | ~145 |

| C-4a | ~125 |

| C-5 | ~128 |

| C-6 | ~132 |

| C-7 | ~129 |

| C-8 | ~138 |

| C-8a | ~148 |

| -SO₂CH₃ | ~43 |

Note: The predicted values are based on the analysis of related quinoline derivatives and may vary from experimental data.

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For this compound, COSY would show cross-peaks between H-2 and H-3, as well as between the adjacent protons on the carbocyclic ring (H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinoline ring in the region of 1600-1450 cm⁻¹. The presence of the sulfonyl group would be indicated by strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-Cl stretching vibration is expected to be observed in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=N (Quinoline) | Stretching | 1600 - 1500 |

| C=C (Aromatic) | Stretching | 1580 - 1450 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 |

| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1120 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2980 - 2850 |

| C-Cl | Stretching | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for quinoline derivatives include the cleavage of the sulfonyl group, leading to the loss of SO₂ or CH₃SO₂. The loss of a chlorine atom is another plausible fragmentation pathway. Analysis of these fragment ions provides valuable information for confirming the proposed structure.

Table 4: Expected Key Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | Calculated Molecular Weight |

| [M+2]⁺ | Isotope Peak (due to ³⁷Cl) | M + 2 |

| [M-CH₃]⁺ | Loss of a methyl radical | M - 15 |

| [M-SO₂]⁺ | Loss of sulfur dioxide | M - 64 |

| [M-CH₃SO₂]⁺ | Loss of methylsulfonyl radical | M - 79 |

| [M-Cl]⁺ | Loss of a chlorine radical | M - 35 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands characteristic of the quinoline chromophore. Quinoline and its derivatives typically show two or three main absorption bands arising from π → π* transitions. The positions and intensities of these bands (λmax) are influenced by the substituents on the quinoline ring. The presence of the chloro and methylsulfonyl groups, both of which can act as auxochromes, is expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted quinoline. The spectra are typically recorded in a solvent such as ethanol or methanol.

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Expected λmax (nm) |

| π → π | ~230 - 250 |

| π → π | ~280 - 300 |

| π → π* | ~310 - 330 |

Note: The specific λmax values can be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, offering detailed insights into bond lengths, bond angles, and torsional angles. Furthermore, it illuminates the supramolecular assembly, revealing how individual molecules pack together in the crystal lattice through various intermolecular interactions such as hydrogen bonds and π–π stacking.

While specific crystallographic data for this compound is not publicly available, analysis of closely related quinoline sulfonamide and chloro-quinoline derivatives provides a clear indication of the structural insights that can be obtained. For instance, the crystal structure of quinoline-8-sulfonamide reveals that molecules are linked in the crystal via pairs of N—H⋯O hydrogen bonds, which form inversion dimers. These dimers are further organized into a one-dimensional polymeric structure through π–π stacking interactions between the quinoline benzene (B151609) rings. researchgate.net Similarly, studies on other derivatives like 2-(2-hydroxyphenyl)quinoline-6-sulfonamide show crystal structures featuring N—H⋯O, C—H⋯O, and C—H⋯π hydrogen bonds, alongside significant π–π stacking interactions that contribute to the cohesion of the crystal structure. nih.gov

In the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, a simplified analog of some antimalarial drugs, X-ray analysis revealed a one-dimensional supramolecular network stabilized by hydrogen bonding between the quinoline derivative and water molecules. unimi.it The analysis of such derivatives underscores the power of X-ray crystallography to characterize the intricate packing and interaction motifs that govern the solid-state architecture of these compounds.

Below is a table summarizing crystallographic data for representative chloro-quinoline and quinoline sulfonamide derivatives, illustrating the typical parameters obtained from such studies.

Crystallographic Data for Selected Quinoline Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione | C₁₇H₉ClN₂O₂ | Monoclinic | P2₁/c | a = 13.6888(4) Å, b = 8.3775(2) Å, c = 12.9180(3) Å, β = 110.515(3)° | scispace.comscispace.com |

| Quinoline-8-sulfonamide | C₉H₈N₂O₂S | Monoclinic | P2₁/n | a = 8.9431(3) Å, b = 10.4542(2) Å, c = 10.4648(2) Å, β = 109.313(2)° | researchgate.net |

| 7-chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate | C₁₄H₁₆ClN₃·H₂O | Monoclinic | P2₁/c | a = 9.4737(11) Å, b = 17.650(2) Å, c = 8.5451(10) Å, β = 90.156(2)° | unimi.it |

Advanced Chromatographic Techniques

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its derivatives. These methods are crucial for monitoring reaction progress, isolating final products, and quantifying compounds in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoline derivatives. researchgate.net Reversed-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of acetonitrile and water with additives like phosphoric or formic acid. sielc.com For sulfonated quinolines, such as Quinoline Yellow WS, specialized methods using cation-exchange columns with multi-charged positive buffers in a largely organic mobile phase can achieve high selectivity and good peak shape. sielc.com

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is well-suited for the analysis of volatile and thermally stable compounds, including various halogenated quinolines. oup.com A rapid method for separating chlorinated quinolines has been developed using a trifluoropropyl silicone (QF-1) column. oup.com For screening trace levels of quinolines in complex samples like textiles, automated thermal desorption-GC/MS (ATD-GC/MS) provides a solvent-free and direct analysis method. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) represents a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. kuleuven.be LC-MS is vital in pharmaceutical analysis for identifying metabolites, characterizing impurities, and performing pharmacokinetic studies. kuleuven.bemdpi.com The development of LC-MS/MS methods, particularly with tandem mass spectrometry, allows for highly selective and sensitive quantification of target compounds in complex biological matrices like plasma. nih.govnih.gov

The following table provides examples of chromatographic conditions used for the analysis of various quinoline compounds.

Chromatographic Methods for Quinoline Derivatives

| Technique | Analyte(s) | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Ref. |

|---|---|---|---|---|---|

| HPLC | Quinoline | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | UV | sielc.com |

| HPLC | Quinoline Yellow WS (sulfonated) | BIST A+ (Cation-Exchange) | Gradient of MeCN with TMDAP formate buffer (pH 4.0) | VIS (412 nm) | sielc.com |

| SPE/HPLC/DAD | Antileishmanial 2-substituted quinolines | tC₁₈ Cartridge | Gradient of sodium phosphate buffer (pH 5.2) and ACN | Diode-Array Detector (DAD) | researchgate.net |

| GC | Chlorinated quinolines | Trifluoropropyl silicone (QF-1) | Helium | Flame Ionization Detector (FID) | oup.com |

| ATD-GC/MS | Quinolines and Arylamines in textiles | Not specified | Helium | Mass Spectrometry (MS) | nih.gov |

| LC-MS/MS | Sulfonyl-triazole covalent kinase probe | Reverse-phase | Not specified | Tandem Mass Spectrometry (MS/MS) | nih.gov |

Computational and Theoretical Studies on 4 Chloro 8 Methylsulfonyl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For 4-Chloro-8-(methylsulfonyl)quinoline, DFT calculations are instrumental in understanding its fundamental chemical nature.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT calculations can map the electron density distribution within this compound, revealing the influence of the chloro, methylsulfonyl, and quinoline (B57606) moieties.

A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. The energy and spatial distribution of these orbitals are key to understanding the molecule's reactivity.

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For quinoline derivatives, these calculations help in understanding where electrophilic and nucleophilic attacks are most likely to occur.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

DFT methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These predicted shifts are invaluable for assigning signals in experimental NMR spectra and confirming the structural integrity of this compound.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated to predict its infrared (IR) and Raman spectra. This analysis helps in identifying characteristic functional groups and understanding the molecule's vibrational behavior.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This provides insight into the electronic transitions occurring within the molecule upon absorption of light.

Analysis of Global Reactivity Parameters

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These parameters provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2. Hardness is a measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the electronic chemical potential, -χ). This index measures the propensity of a species to accept electrons.

Table 2: Illustrative Global Reactivity Parameters for a Quinoline Derivative

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I+A)/2 | 4.15 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Chemical Softness (S) | 1/η | 0.426 |

| Electrophilicity Index (ω) | μ²/2η | 3.67 |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are crucial in drug discovery and materials science for predicting the properties of new compounds and optimizing existing ones.

Correlation of Molecular Descriptors with Biological Activity Profiles

In QSAR studies, various molecular descriptors are calculated for a series of compounds with known biological activities. These descriptors, which can be electronic, steric, hydrophobic, or topological, are then used to build a model that can predict the activity of new, untested compounds. For this compound, a QSAR model could be developed to predict its potential as, for example, an antimicrobial or anticancer agent. The model would correlate descriptors derived from its structure with its measured biological efficacy.

Prediction of Physiochemical Parameters for Structure Optimization

QSPR models are used to predict the physicochemical properties of molecules, such as solubility, boiling point, and partition coefficient (log P). These properties are critical for the drug-likeness and bioavailability of a potential therapeutic agent. By developing a QSPR model for quinoline derivatives, researchers can predict the physicochemical parameters of this compound and suggest structural modifications to optimize these properties for better performance in a biological system.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in silico techniques used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. While specific docking studies on this compound are not extensively documented in publicly available literature, extensive research on analogous quinoline-sulfonamide derivatives provides a strong basis for predicting its interaction patterns. mdpi.comnih.govrsc.org

These studies reveal that the quinoline scaffold is a versatile pharmacophore that can engage in various non-covalent interactions within protein active sites. The planar aromatic rings of the quinoline core frequently participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. rsc.orgrsc.org The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor, a critical interaction for anchoring ligands into the hinge region of kinases. mdpi.commdpi.com

The 8-(methylsulfonyl) group is a key feature for directing specific interactions. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, capable of forming stable hydrogen bonds with backbone amide protons or the side chains of polar amino acid residues such as lysine and arginine. nih.govrsc.org Furthermore, the sulfur atom itself can participate in π-sulfur interactions. rsc.org

Molecular dynamics simulations on related quinoline-sulfonamides have been used to assess the stability of these predicted ligand-protein complexes over time. mdpi.commdpi.comdoi.org These simulations confirm that the interactions identified in docking studies, such as hydrogen bonds and hydrophobic contacts, often remain stable, suggesting that compounds based on this scaffold can form durable complexes with their targets. mdpi.comdoi.org For example, simulations performed on quinoline-3-carboxamide derivatives, another class of quinoline compounds, have demonstrated the stability of their binding to ATM kinase over a 100 ns period. mdpi.com

Potential protein targets for this compound, inferred from studies on its analogs, include a wide range of enzymes implicated in human diseases. These include carbonic anhydrases, various kinases (such as PI3K/mTOR and Rho-associated protein kinase), and viral enzymes. mdpi.comnih.govnih.gov The specific binding mode and affinity would depend on the unique topology and amino acid composition of the target's active site.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Quinoline Ring | π-π Stacking / Hydrophobic Interaction | Phe, Tyr, Trp, Val, Leu, Ile |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Backbone NH of Val, Ser, Thr |

| Methylsulfonyl Group (Oxygens) | Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Tyr |

| Methylsulfonyl Group (Sulfur) | π-Sulfur Interaction | Tyr, Trp, Phe |

| 4-Chloro Group | Halogen Bonding / Hydrophobic Interaction | Electron-rich atoms (e.g., backbone carbonyls), Leu, Val |

Computational Investigations of Reaction Mechanisms and Pathways

Computational chemistry is also instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, a key area of investigation is the reactivity of the chlorine atom at the C4 position. The quinoline ring is an electron-deficient system, which makes positions C2 and C4 susceptible to nucleophilic aromatic substitution (SNAr).

Theoretical studies can model the reaction pathway of a nucleophile attacking the C4 position. These calculations typically involve determining the geometry and energy of reactants, transition states, and products. The presence of the electron-withdrawing methylsulfonyl group at the C8 position is expected to influence the electron density of the quinoline ring system, although its effect on the C4 position is mediated through the fused ring system.

Computational models can predict the feasibility of various nucleophilic substitution reactions. nih.govnih.gov For instance, the reaction of 4-chloroquinolines with amines to form 4-aminoquinoline (B48711) derivatives is a well-established synthetic route. nih.gov Quantum mechanical calculations can determine the activation energy for such reactions, providing insights into reaction rates and the favorability of different nucleophiles. Computational fragmentation analysis of related 4-amino-7-chloroquinoline compounds has been used to understand the dynamics of protonation and subsequent fragmentation pathways, which is crucial for interpreting mass spectrometry data and understanding molecular stability. nih.gov

Modern computational approaches combine machine learning with reaction network analysis to predict complex reaction pathways. frontiersin.orgresearchgate.net Such systems can analyze the structure of this compound and propose a network of possible products based on a vast database of known chemical reactions. researchgate.net This allows for the exploration of diverse synthetic possibilities and the identification of novel reaction pathways that might not be immediately obvious.

In Silico Screening and Virtual Library Design for this compound Analogs

The scaffold of this compound serves as an excellent starting point for the design of virtual libraries for in silico screening. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov

The design of a virtual library based on this compound would involve systematic modifications at key positions to generate a diverse set of analogs. A primary site for modification is the C4 position. The chlorine atom can be computationally replaced with a wide variety of functional groups, including amines, ethers, thioethers, and carbon-linked substituents, to explore different interactions within a target's binding site. This approach has been successfully used for other quinoline-based libraries to discover potential inhibitors for targets in cancer and infectious diseases. mdpi.comnih.gov

Another avenue for library design is the modification of the methylsulfonyl group. While maintaining the key sulfonyl pharmacophore, the methyl group could be replaced with other alkyl or aryl substituents to modulate steric and electronic properties.

Once a virtual library is generated, these compounds can be screened against the three-dimensional structure of a target protein using high-throughput molecular docking. nih.gov The results of the screening are typically ranked based on a scoring function that estimates the binding affinity. Top-scoring compounds, or "hits," can then be selected for further computational analysis, such as MD simulations, before being prioritized for chemical synthesis and experimental validation. amazonaws.comnih.gov This rational, structure-based drug design approach significantly accelerates the discovery of new lead compounds by focusing resources on molecules with the highest predicted potential. nih.gov

| Core Scaffold | Position of Modification | Example Substituents (R) | Rationale for Modification |

|---|---|---|---|

| 8-(methylsulfonyl)quinoline (B2638890) | C4-R | -NH-Alkyl, -NH-Aryl, -O-Alkyl, -S-Alkyl | Explore hydrogen bonding and hydrophobic interactions; modulate solubility. |

| C2-R | -H, -CH3, -NH2 | Probe for additional binding pockets and improve selectivity. | |

| 4-chloroquinoline (B167314) | C8-SO2-R | -Ethyl, -Propyl, -Phenyl, -Cyclopropyl | Modify steric bulk and electronic properties of the sulfonyl group. |

Biological Activities and Mechanistic Insights of 4 Chloro 8 Methylsulfonyl Quinoline Derivatives

Anti-infective Potentials and Mechanisms

Derivatives of the quinoline (B57606) scaffold have long been a cornerstone in the development of anti-infective agents. The incorporation of a sulfonamide or a related methylsulfonyl group can further enhance this activity. While direct studies on 4-chloro-8-(methylsulfonyl)quinoline derivatives are limited in the available literature, the broader class of quinoline-sulfonamide hybrids has demonstrated significant promise against a range of pathogens.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

The combination of a quinoline nucleus and a sulfonamide moiety has been explored for the development of novel antimicrobial agents. Research into hybrid quinoline-sulfonamide complexes has revealed promising antibacterial and antifungal activities. For instance, a study on hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide metal complexes showcased significant efficacy. The cadmium (II) complex of this particular ligand demonstrated excellent activity against Staphylococcus aureus and Candida albicans, and very good activity against Escherichia coli. nih.govmdpi.com

The antimicrobial mechanism of such hybrids is thought to involve the dual action of the quinoline and sulfonamide pharmacophores, potentially enhanced by the coordinated metal ion. Quinolines can intercalate with DNA and inhibit DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. Sulfonamides, on the other hand, are well-known inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. The synergistic effect of these two moieties within a single molecule could lead to a broader spectrum of activity and potentially overcome resistance mechanisms.

While these findings are for 8-aminoquinoline (B160924) derivatives linked to a benzenesulfonamide (B165840), they provide a strong rationale for the antimicrobial potential of this compound derivatives. The methylsulfonyl group at the 8-position, being a strong electron-withdrawing group, could influence the electronic properties of the quinoline ring and its ability to interact with microbial targets.

Interactive Table: Antimicrobial Activity of a Representative Quinoline-Sulfonamide Complex

| Microorganism | Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus ATCC25923 | N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | 21 | 19.04 × 10⁻⁵ |

| Escherichia coli ATCC25922 | N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | 19 | 609 × 10⁻⁵ |

Antiviral Activities

The quinoline scaffold is present in several compounds that have been investigated for their antiviral properties. mdpi.comnih.govresearchgate.netnih.gov For example, chloroquine (B1663885) and hydroxychloroquine, both 4-aminoquinoline (B48711) derivatives, have been studied for their broad-spectrum antiviral activity, which is thought to stem from their ability to increase the pH of endosomes, thereby interfering with viral entry and replication.

While specific research on the antiviral activity of this compound derivatives is not extensively documented, the general class of quinoline derivatives has shown potential against a variety of viruses, including dengue virus. mdpi.com The mechanism of action for novel quinoline derivatives against dengue virus serotype 2 has been shown to involve the impairment of viral envelope glycoprotein (B1211001) accumulation in infected cells, suggesting an early-stage inhibition of the viral life cycle. mdpi.com It is plausible that the unique electronic and structural features conferred by the 4-chloro and 8-methylsulfonyl substituents could lead to novel antiviral agents, warranting further investigation in this area.

Antiparasitic and Antimalarial Activities

Quinolines are historically significant in the fight against parasitic diseases, most notably malaria. nih.govmdpi.com The 4-aminoquinoline derivative chloroquine was a frontline antimalarial drug for decades. The mechanism of action of chloroquine involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic heme.

Hybrid molecules combining the quinoline core with a sulfonamide moiety have been synthesized and evaluated for their antimalarial potential. nih.govmdpi.com These hybrids aim to combine the schizonticidal activity of the quinoline part with the dihydrofolate reductase or dihydropteroate synthase inhibitory activity of the sulfonamide part, potentially leading to a synergistic effect and activity against drug-resistant strains. nih.gov Although direct evidence for this compound derivatives is lacking, the established antimalarial activity of 7-chloroquinoline (B30040) derivatives and the potential of the sulfonamide group suggest that this scaffold could be a promising starting point for the design of new antiparasitic and antimalarial agents. mdpi.com

Anticancer and Antiproliferative Action Mechanisms

The quinoline ring is a key pharmacophore in a number of approved and experimental anticancer drugs. Derivatives of this compound have been investigated for their potential to combat cancer through various mechanisms, including the modulation of cellular pathways and the inhibition of key enzymes involved in tumor progression.

Cellular Pathway Modulations (e.g., Cell Cycle Arrest, Apoptosis Induction)

One of the key strategies in cancer chemotherapy is to induce cell cycle arrest and apoptosis in tumor cells. Quinoline derivatives have been shown to exert their anticancer effects through these mechanisms. For instance, the compound 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) has been identified as a potent cytotoxic agent that induces G2 phase cell cycle arrest and subsequent apoptosis in Jurkat T cells. nih.govresearchgate.net This is accompanied by an increase in cyclin B1 levels and a reduction in cdc2 kinase activity. nih.govresearchgate.net Long-term treatment with QBS leads to DNA fragmentation, cytochrome C release, and PARP cleavage, all hallmarks of apoptosis. nih.govresearchgate.net

While QBS is a sulfonamide derivative of 8-aminoquinoline, its mechanism of action provides a valuable model for the potential effects of this compound derivatives. The methylsulfonyl group at the 8-position may influence the compound's ability to interact with cellular targets that regulate the cell cycle and apoptosis. Further studies are needed to elucidate the specific effects of this scaffold on cell cycle progression and apoptotic pathways in cancer cells.

Inhibition of Key Enzymes or Receptors (e.g., Kinases, COX-2)

Targeting specific enzymes and receptors that are overexpressed or hyperactivated in cancer cells is a cornerstone of modern oncology. Quinoline derivatives have been successfully developed as inhibitors of various protein kinases and other crucial enzymes. nih.govnih.govmdpi.compurdue.edumdpi.com

A notable example relevant to the methylsulfonyl moiety is the development of 2-aryl quinoline derivatives bearing a methylsulfonyl pharmacophore as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.netmui.ac.ir COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. A study on 4-(Imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives demonstrated potent and selective inhibition of the COX-2 isozyme. nih.gov The methylsulfonyl substituent at the para-position of the C-2 phenyl ring was identified as a key pharmacophore for COX-2 inhibitory activity, as it can insert into the secondary pocket of the COX-2 active site and interact with key amino acid residues such as Arg513. nih.gov

These findings strongly suggest that the methylsulfonyl group, when appropriately positioned on a quinoline scaffold, can be a critical determinant of enzyme inhibitory activity. Therefore, this compound derivatives represent a promising class of compounds for the development of novel enzyme inhibitors for cancer therapy.

Interactive Table: COX-2 Inhibitory Activity of Representative 2-(4-methylsulfonylphenyl)-quinoline Derivatives

| Compound | R | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 9a | H | 11.42 | 0.063 | 181.2 |

| 9b | 7-Cl | 24.28 | 0.081 | 299.7 |

| 9c | 7,8-Cyclopentano | 28.76 | 0.072 | 399.4 |

| 9d | 7,8,9,10-Tetrahydrobenzo | 49.28 | 0.090 | 547.6 |

DNA Intercalation and Topoisomerase Inhibition

The ability of quinoline derivatives to interact with DNA and inhibit topoisomerase enzymes is a well-documented mechanism underlying their anticancer and antimicrobial properties. While direct studies on this compound are not extensively available, the activities of related quinoline compounds provide valuable insights into its potential mechanisms.

DNA Intercalation:

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Certain quinoline derivatives, particularly those with a planar aromatic ring system, are known to act as DNA intercalating agents. For instance, a study on 2-phenylquinoline-8-carboxamides described them as "minimal" DNA-intercalating agents. nih.gov For effective intercalation, it is generally understood that the phenyl ring needs to be essentially coplanar with the quinoline ring. nih.gov Substitution at the 2'-position of the phenyl ring in these analogs resulted in a lower DNA binding ability and a loss of intercalative binding. nih.gov

Topoisomerase Inhibition:

Topoisomerases are crucial enzymes that regulate the topology of DNA during various cellular processes. nih.gov Topoisomerase inhibitors can be classified as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks, or as catalytic inhibitors that interfere with the enzyme's function without stabilizing the cleavage complex. nih.gov

Several quinoline derivatives have been identified as inhibitors of topoisomerase II. mdpi.comdrugbank.com For example, a series of novel 9-anilinothiazolo[5,4-b]quinoline derivatives were synthesized and evaluated for their cytotoxic and topoisomerase II inhibitory activities. drugbank.com The data from this study indicated that compounds with a diethylaminopropylamino group and a chlorine atom at the 4'-position of the anilino ring were the most cytotoxic. drugbank.com The inhibitory action of these compounds on human topoisomerase II was confirmed using a kDNA decatenation assay. drugbank.com

While specific data for this compound is not available, the presence of the planar quinoline ring and the electron-withdrawing chloro and methylsulfonyl groups suggest that it and its derivatives could potentially interact with DNA and inhibit topoisomerase enzymes. Further experimental validation is required to confirm these potential mechanisms.

Anti-inflammatory and Immunomodulatory Effects

Recent studies have highlighted the potential of quinoline derivatives as anti-inflammatory and immunomodulatory agents.

Anti-inflammatory Effects:

A study on 7-chloro-4-phenylsulfonyl quinoline (PSOQ), a close structural analog of this compound, demonstrated significant antinociceptive and anti-inflammatory properties. nih.gov In animal models, PSOQ was shown to reduce abdominal writhing induced by acetic acid. nih.gov Furthermore, it diminished edema formation and myeloperoxidase activity induced by croton oil, indicating its potent anti-inflammatory action. nih.gov

Immunomodulatory Effects:

The immunomodulatory effects of quinoline derivatives, particularly fluoroquinolones, have been reviewed. nih.govresearchgate.net In general, these compounds have been shown to influence cytokine synthesis. nih.gov Many fluoroquinolone derivatives can induce the synthesis of interleukin-2 (B1167480) (IL-2) while inhibiting the production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net They have also been noted to enhance the synthesis of colony-stimulating factors (CSFs). nih.gov The proposed mechanisms for these immunomodulatory effects include interference with intracellular cyclic adenosine (B11128) monophosphate (cAMP) and phosphodiesterases, as well as effects on transcription factors like nuclear factor-kappa B (NF-κB). nih.govresearchgate.net A systematic analysis of substituted 4-quinolinamines identified derivatives that act as antagonists of immunostimulatory CpG-oligodeoxynucleotides. nih.gov

While these findings are for the broader class of quinoline derivatives, they suggest that this compound analogs could also possess important anti-inflammatory and immunomodulatory activities.

Other Significant Biological Activities

Beyond the aforementioned effects, quinoline derivatives have been extensively investigated for their anticancer and antiproliferative activities.

A variety of substituted quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.netsci-hub.se For instance, novel acyl hydrazones synthesized from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde were screened for their cytotoxicity against HeLa cell lines. researchgate.net One of the compounds in this series was identified as the most potent, with an IC50 value of 18.8 μM, and was found to induce apoptosis. researchgate.net

Another study on quinoline-based hydrazone analogues revealed that several compounds exhibited significant anti-proliferative activity against a full panel of 60 human cancer cell lines. sci-hub.se The most potent compound in this series was compared with clinically used anticancer agents and showed promise as a potential anticancer agent. sci-hub.se

Furthermore, hybrid quinoline-sulfonamide complexes have been synthesized and tested for their antimicrobial activity, with some showing excellent antibacterial and antifungal properties. mdpi.comnih.gov A series of novel quinoline derivatives incorporating a cyclopropyl (B3062369) ring and a sulfone linkage also demonstrated potent antibacterial and antifungal activities. researchgate.net

The table below summarizes the cytotoxic activities of some chloro-substituted quinoline derivatives against the HeLa cancer cell line.

| Compound | IC50 (µM) after 48h | Reference |

|---|---|---|

| 2-alkythio-4-chloro-N-[imino-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]benzenesulfonamide derivative 11 | 6 | nih.gov |

| 2-alkythio-4-chloro-N-[imino-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]benzenesulfonamide derivative 12 | 7 | nih.gov |

| 2-alkythio-4-chloro-N-[imino-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]benzenesulfonamide derivative 13 | 6 | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of this compound Analogs

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

Influence of Chloro Substitution:

The position of the chloro group on the quinoline nucleus is critical for its biological activity. For example, in the context of antimalarial 4-aminoquinolines, a 7-chloro group is considered optimal for activity. pharmacy180.comyoutube.com The presence of this electron-withdrawing group is a common structural feature in many active compounds of this class. youtube.com

Influence of Sulfonyl/Sulfonamide Group:

The incorporation of a sulfonamide or sulfonyl group can significantly impact the biological profile of quinoline derivatives. In a study of anticancer quinoxaline (B1680401) derivatives, which share a similar heterocyclic core, the presence of a sulfonamide group was found to influence activity, although in some cases it blocked the desired effect. mdpi.com However, in other series of compounds, such as quinoline-sulfonamide hybrids, this group is integral to their antimicrobial and anticancer activities. mdpi.commdpi.com

General SAR Observations:

At the 4-position: For antimalarial 4-aminoquinolines, a dialkylaminoalkyl side chain is often essential for activity. pharmacy180.comyoutube.com

At the 8-position: In some series of 4-substituted quinolines, the introduction of a methyl group at the 8-position has been shown to abolish activity. pharmacy180.com

The table below presents a summary of the structure-activity relationships for certain quinoline derivatives.

| Structural Feature | Effect on Biological Activity | Compound Class | Reference |

|---|---|---|---|

| 7-Chloro group | Optimal for antimalarial activity | 4-Substituted Quinolines | pharmacy180.com |

| Methyl group at position 3 | Reduces antimalarial activity | 4-Substituted Quinolines | pharmacy180.com |

| Methyl group at position 8 | Abolishes antimalarial activity | 4-Substituted Quinolines | pharmacy180.com |

| NH-CO linker at position 2 | Increased anticancer activity | Quinoxaline derivatives | mdpi.com |

| Sulfonyl linker at position 3 | Decreased anticancer activity | Quinoxaline derivatives | mdpi.com |

Applications and Emerging Research Areas for 4 Chloro 8 Methylsulfonyl Quinoline

Utility as Key Synthetic Intermediates in Organic Synthesis

The primary utility of 4-Chloro-8-(methylsulfonyl)quinoline in organic synthesis stems from the reactivity of the chlorine atom at the 4-position of the quinoline (B57606) ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction class that allows for the straightforward introduction of a wide array of functional groups. nih.govfrontiersin.org The presence of the electron-withdrawing methylsulfonyl group at the 8-position is expected to further activate the quinoline ring system towards nucleophilic attack, enhancing the utility of the 4-chloro group as a leaving group.

The 4-chloroquinoline (B167314) core serves as a precursor for a multitude of derivatives. mdpi.com Nucleophiles such as amines, thiols, and alkoxides can readily displace the chloride to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. mdpi.comresearchgate.net This reactivity is fundamental to creating libraries of substituted quinolines for various applications. For instance, the reaction of 4-chloroquinolines with amines is a cornerstone for the synthesis of many biologically active compounds, including antimalarial and anticancer agents. nih.govfrontiersin.org

Below is a table summarizing typical nucleophilic substitution reactions performed on the 4-chloroquinoline scaffold, illustrating the potential synthetic pathways for derivatives of this compound.

| Nucleophile | Reagent Example | Product Type | Potential Application | Reference(s) |

| Primary/Secondary Amine | Alkylamine, Aniline | 4-Aminoquinoline (B48711) | Pharmaceuticals | nih.govfrontiersin.org |

| Thiol | Alkanethiol | 4-Thioquinoline | Synthetic Intermediates | mdpi.comresearchgate.net |

| Hydrazine (B178648) | Hydrazine Hydrate | 4-Hydrazinoquinoline | Synthetic Intermediates | mdpi.comresearchgate.net |

| Azide (B81097) | Sodium Azide | 4-Azidoquinoline | Precursor for Amines/Triazoles | mdpi.comresearchgate.net |

| Morpholine | Morpholine | 4-Morpholinoquinoline | Bioactive Molecules | mdpi.com |

These reactions demonstrate the value of the 4-chloro substituent as a versatile synthetic handle, enabling the diversification of the quinoline core.

Exploration in Materials Science for Functional Molecules

While specific research on this compound in materials science is not widely documented, the broader class of quinoline derivatives possesses unique physicochemical properties that make them attractive for the development of functional materials. nih.gov The quinoline ring system is an electron-deficient aromatic structure, and its derivatives are known to exhibit interesting photophysical and electronic properties.

The incorporation of substituents like the chloro and methylsulfonyl groups can significantly modulate these properties. These modifications can influence the molecule's absorption and emission spectra, as well as its electron-accepting capabilities. Such tuning is critical for applications in areas like organic electronics, where quinoline-based materials have been explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. Furthermore, the structural rigidity and potential for π-π stacking interactions in quinoline derivatives are desirable characteristics for creating ordered materials. nih.gov A related compound, 4-Chloro-8-fluoro-2-methylquinoline, has been noted for its utility in the production of agrochemicals and as a component in liquid crystals for electronic displays.

Contribution to Lead Compound Identification and Optimization in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.govnih.gov The 4-aminoquinoline framework, in particular, is central to well-known antimalarial drugs like chloroquine (B1663885) and amodiaquine. mdpi.com The 4-chloroquinoline precursor is therefore a critical starting point for the synthesis of these and other novel therapeutic agents. nih.govmdpi.com

The methylsulfonyl group is also a significant pharmacophore found in various drugs. Heterocyclic sulfones are an important structural motif in medicinal chemistry, and their synthesis is an active area of research. nih.govacs.orgacs.org This group can act as a hydrogen bond acceptor and can influence the solubility, metabolic stability, and target-binding affinity of a molecule.

The combination of the 4-chloro group (allowing for synthetic diversification) and the 8-methylsulfonyl group (a known pharmacophore) makes this compound a highly attractive starting point for lead identification and optimization. Derivatives of this scaffold could be explored for a wide range of biological activities. For example, research has shown that quinoline derivatives possess anticancer, antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netnih.govnih.govmdpi.com

The following table presents examples of biologically active quinoline derivatives, highlighting the importance of the 4-chloro and sulfonyl/sulfonamide functionalities in drug design.

| Compound Class | Substituents of Interest | Biological Activity | Target/Application | Reference(s) |

| 4-Aminoquinolines | 4-Amino group (from 4-Cl) | Antimalarial | Inhibition of heme detoxification | mdpi.com |

| Quinoline Sulfonamides | 5-Sulfonamide group | Anticancer, Antibacterial | Various enzymatic systems | nih.gov |

| 4-Amino-7-chloroquinolines | 4-Amino, 7-Chloro | Potential SARS-CoV-2 Mpro Inhibitor | Antiviral | nih.gov |

| Imidazoquinolines | Derived from 4-chloroquinoline | Antimalarial | Plasmodium PI4K Inhibition | acs.org |

| 8-Nitro-quinoline Acylhydrazones | 4-Chloro, 8-Nitro | Antiproliferative | Human Cervical Cancer | researchgate.netnih.gov |

These examples underscore the potential of the this compound scaffold as a template for developing new therapeutic agents targeting a variety of diseases.

Role in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe possesses high potency and selectivity for its biological target and often contains a feature that allows for visualization or target identification. The structure of this compound incorporates features that make it a promising candidate for development into a chemical probe.

The quinoline core itself is inherently fluorescent, a property that can be exploited for imaging applications in biological systems. This intrinsic fluorescence can serve as a reporter group, allowing researchers to track the molecule's distribution and interaction with cellular components.

Furthermore, the reactive 4-chloro group can function as a "warhead" for covalent labeling of biological targets. This electrophilic site can react with nucleophilic residues (such as cysteine or lysine) on a target protein, forming a stable covalent bond. This covalent modification allows for the irreversible inhibition of the target's function and facilitates its subsequent identification and characterization through techniques like proteomics. The development of such probes is crucial for target validation and understanding the mechanism of action of potential drugs. nih.gov

Future Perspectives and Advancements in 4 Chloro 8 Methylsulfonyl Quinoline Research

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional methods for synthesizing quinoline (B57606) derivatives, while effective, often face limitations such as harsh reaction conditions, long reaction times, and the use of hazardous solvents and reagents. rsc.org The future of synthesizing 4-Chloro-8-(methylsulfonyl)quinoline and its analogs lies in the adoption of greener and more efficient chemical processes.

Key advancements are anticipated in the following areas:

Solvent-Free Reactions: The use of ionic liquids as recyclable catalysts in solvent-free conditions for reactions like the Friedländer annulation represents a significant step towards sustainable synthesis. academie-sciences.fr This approach offers advantages such as faster reaction times, high conversion rates, and the elimination of environmentally harmful organic solvents. academie-sciences.fr

Electrochemical Synthesis: Electrochemically assisted methods are emerging as a powerful tool for organic synthesis. rsc.org An electrosynthetic strategy for the Friedländer reaction allows for the synthesis of quinolines from readily available nitro compounds under mild, reagent-free conditions, achieving high yields and excellent atom economy. rsc.org

Flow Chemistry: Continuous flow conditions offer improved control over reaction parameters, enhanced safety, and scalability. The use of mixed lithium-magnesium reagents in flow reactors has been shown to be highly efficient for the functionalization of 7-chloroquinolines, a methodology that could be adapted for this compound. worktribe.com

Ultrasound-Assisted Synthesis: Ultrasound irradiation has been demonstrated to dramatically decrease reaction times and improve yields in the synthesis of quinoline-sulfonamide hybrids and their metal complexes. nih.gov This eco-friendly technique reduces energy consumption and the amount of solvent required. nih.gov

| Methodology | Key Advantages | Reference |

|---|---|---|

| Conventional Heating | Well-established procedures | rsc.org |

| Solvent-Free (Ionic Liquid Catalyst) | Fast reaction times, high yields, reusable catalyst, no organic solvents | academie-sciences.fr |

| Electrochemical Synthesis | Reagent-free, mild conditions, high atom economy | rsc.org |

| Ultrasound-Assisted Synthesis | Dramatically reduced reaction times, higher yields, eco-friendly | nih.gov |

Discovery of Novel Biological Targets and Therapeutic Applications

Quinoline derivatives are renowned for their broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govnih.govresearchgate.net Future research on this compound will likely uncover new biological targets and expand its therapeutic potential.

Anticancer Research: Derivatives of chloroquinoline have shown promise as anticancer agents. nih.gov For instance, novel chloroquinoline derivatives incorporating benzenesulfonamide (B165840) moieties have demonstrated cytotoxic activity against various cancer cell lines, including Lung, HeLa, Colorectal, and Breast cancer. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting enzymes like PI3K. nih.gov Similarly, acyl hydrazone derivatives of 4-chloro-8-nitroquinoline (B1348196) have shown potent antiproliferative activity against human cervical cancer (HeLa) cell lines, inducing apoptosis. nih.govresearchgate.net Future work will focus on identifying the specific kinases and signaling pathways modulated by this compound derivatives to develop more selective and potent anticancer drugs.

Antimicrobial Agents: While some newly synthesized sulfonyl-quinolinoxide compounds have shown only weak antimicrobial activity compared to standard drugs, the quinoline scaffold itself is a component of potent antibacterial agents like ciprofloxacin. researchgate.netjchr.org Further modification of the this compound structure could lead to the development of novel antibiotics, potentially effective against drug-resistant strains.

Neuroprotective and Other Applications: 8-Hydroxyquinoline derivatives are investigated for a wide range of pharmacological applications, including as iron-chelators for neuroprotection and as anti-HIV agents. nih.govrroij.com Exploring the potential of this compound in these areas could open up new avenues for treating neurodegenerative diseases and viral infections.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. springernature.com This computational approach is particularly valuable for exploring the vast chemical space associated with the quinoline scaffold.

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel this compound derivatives before they are synthesized. nih.govmdpi.com This in silico screening process saves significant time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the models with the this compound scaffold and a target product profile (e.g., high potency against a specific cancer cell line, low toxicity), AI can generate novel structures for synthetic chemists to pursue.

Target Identification: AI algorithms can analyze large biological datasets to identify novel protein targets for which this compound derivatives may have a high binding affinity. For example, ML has been used in conjunction with molecular docking to design quinolinesulfonamide-triazole hybrids as potential inhibitors of Rho-associated protein kinase for cancer therapy. mdpi.com

Exploration of New Chemical Space through Derivatization

The 4-chloro and 8-methylsulfonyl groups on the quinoline ring serve as versatile handles for chemical modification, allowing for the systematic exploration of new chemical space. Future research will heavily focus on creating libraries of derivatives to establish clear structure-activity relationships (SAR).

Nucleophilic Substitution: The chlorine atom at the C4 position is susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functional groups. mdpi.com This has been exploited to create 4-aminoquinoline (B48711), 4-phenoxyquinoline, and 4-hydrazinylquinoline derivatives, many of which exhibit interesting biological activities. worktribe.commdpi.com

Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the this compound scaffold with other known pharmacophores. nih.gov Hybrids with benzimidazole, benzenesulfonamide, and triazole moieties have been synthesized, often leading to compounds with enhanced or novel biological activities. nih.govmdpi.commdpi.com

Chiral Derivatization: Introducing chiral components, such as amino acids, to the quinoline structure can create chiral derivatizing reagents. asianpubs.orgresearchgate.net These can be used for enantioseparation of other molecules or to develop stereospecific drugs, where one enantiomer is significantly more active or less toxic than the other.

| Position of Modification | Reaction/Strategy | Introduced Moiety/Resulting Class | Potential Application | Reference |

|---|---|---|---|---|

| C4 | Nucleophilic Substitution | Hydrazino, Azido, Amino groups | Synthetic Intermediates | mdpi.com |

| C4 | Molecular Hybridization | Benzimidazole | Anticancer | mdpi.com |

| - | Molecular Hybridization | Benzenesulfonamide | Anticancer | nih.gov |

| - | Chiral Amino Acid Introduction | L-proline | Chiral Derivatizing Reagents | asianpubs.orgresearchgate.net |

Multidisciplinary Research Collaborations for Comprehensive Understanding

The complexity of modern drug discovery and materials science necessitates a collaborative approach. A comprehensive understanding of this compound and its potential can only be achieved through the synergy of experts from various fields.

Future progress will depend on robust collaborations between:

Synthetic Organic Chemists: To devise novel, efficient, and sustainable synthetic routes and to create libraries of new derivatives.

Computational Chemists and Data Scientists: To perform molecular docking, run ML models for activity prediction, and guide the design of new compounds. nih.govmdpi.com

Pharmacologists and Biologists: To conduct in vitro and in vivo testing to evaluate the biological activity of new compounds and to elucidate their mechanisms of action.

Structural Biologists: To solve the crystal structures of derivatives bound to their biological targets, providing crucial insights for further structure-based drug design.

By fostering these multidisciplinary collaborations, the scientific community can accelerate the journey of this compound from a promising chemical entity to a compound with tangible applications in medicine and beyond.

Q & A

Q. Table 1. Key Synthetic Routes for Quinoline Derivatives

Q. Table 2. Biodegradation Parameters for Substituted Quinolines

| Compound | NH₄⁺ Yield (%) | Degradation Pathway | Inhibition Mechanism |

|---|---|---|---|

| Quinoline | 40–48 | Aerobic denitrification | N/A |

| This compound* | 30–35 (predicted) | Partial nitritation-anammox | AMO enzyme competitive binding |

| 4-Chloro-8-(trifluoromethyl)quinoline | 25–30 | Hybrid MABR systems | Hydrophobic hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.